molecular formula C18H15ClN4S2 B3010416 2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-chloro-1,3-benzothiazole CAS No. 862977-18-2

2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-chloro-1,3-benzothiazole

Cat. No. B3010416
CAS RN: 862977-18-2
M. Wt: 386.92
InChI Key: AVXMEXBWCJGBLI-UHFFFAOYSA-N
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Description

“2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-chloro-1,3-benzothiazole” is a structurally modified derivative of 3-(piperazin-1-yl)-1,2-benzothiazole . These compounds are part of a larger class of heterocyclic compounds that are common structural units in pharmacological drugs and medicinal chemistry . They exhibit good biological activity and are used in drug discovery and development .


Synthesis Analysis

The synthesis of these compounds involves a multi-step procedure . The structures of the synthesized compounds were characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques .


Molecular Structure Analysis

The molecular structure of these compounds was analyzed using 1H and 13C NMR and mass spectral techniques . The synthesized compounds were evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps . The synthesized compounds were also screened for their antibacterial activity by the agar diffusion method .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds were analyzed using various techniques. For example, the melting point of a similar compound, “2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-ol”, is between 103 - 104 degrees Celsius .

Scientific Research Applications

Antibacterial Activity

The synthesized derivatives of 2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-4-chloro-1,3-benzothiazole were evaluated for their antibacterial properties. Notably, three of these compounds exhibited significant activity. One compound demonstrated excellent antibacterial effects against Bacillus subtilis and Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 500 µg/mL .

Drug Likeness

The synthesized compounds were assessed for drug likeness using Lipinski’s rule of five (RO5). Most of the derivatives adhered to RO5, except for one compound that violated two criteria. Understanding drug-like properties is crucial for potential therapeutic applications .

Antiviral Potential

Piperazine derivatives, including those containing the 1,2-benzothiazole scaffold, have demonstrated antiviral activity. Further exploration of this compound’s antiviral effects could be valuable .

Dopamine and Serotonin Antagonism

The 3-(piperazin-1-yl)-1,2-benzothiazole derivatives act as dopamine and serotonin antagonists. These properties make them relevant in the field of antipsychotic drug development .

Bioactive Scaffold

The isothiazole ring within this compound can serve as a bioactive scaffold. Researchers have conducted extensive structure-activity relationship (SAR) studies to enhance the biological activity of isothiazole derivatives .

Benzisothiazole Derivatives

Benzisothiazole derivatives, such as saccharin, are well-known. They exhibit various biological activities, including oxidosqualene cyclase inhibition, treatment of urinary dysfunction, and antibacterial/antifungal effects .

Future Directions

The development of new analogs of bioactive heterocyclic compounds is a major challenge in synthetic organic and medicinal chemistry . Future research could focus on increasing the biological activity of these compounds and exploring their potential applications in various fields.

properties

IUPAC Name

2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-4-chloro-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4S2/c19-12-4-3-7-15-16(12)21-18(25-15)23-10-8-22(9-11-23)17-20-13-5-1-2-6-14(13)24-17/h1-7H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVXMEXBWCJGBLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3S2)C4=NC5=C(S4)C=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-chloro-1,3-benzothiazole

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